molecular formula C16H34 B3056573 6-Pentylundecane CAS No. 7249-32-3

6-Pentylundecane

Cat. No. B3056573
CAS RN: 7249-32-3
M. Wt: 226.44 g/mol
InChI Key: HSYCPONOCCYPEY-UHFFFAOYSA-N
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Description

6-Pentylundecane (chemical formula: C₁₆H₃₄) is an organic compound belonging to the class of alkanes. It is also known by its IUPAC name, 6-Pentylundecane . The compound’s molecular weight is approximately 226.44 g/mol .

Scientific Research Applications

Solvent Perturbation Analysis

One application of 6-Pentylundecane is in solvent perturbation analysis. Richon and Patterson (1977) used infrared rotation-vibration spectra to assess solvent perturbation of DCl rotation in various hexadecane isomers, including 6-Pentylundecane. This research highlighted the sensitivity of rotation to small alkane surface regions, comparable in size to DCl, and the impact of molecular optical anisotropy and orientation correlation on the overall molecular envelope (Richon & Patterson, 1977).

Synthesis and Physical Properties

J. Wibaut and H. Brand (2010) described the synthesis of 6-Pentylundecane among other monobranched hexadecanes. They provided detailed measurements of physical constants like densities, refractive indices, melting points, and boiling points of these hydrocarbons, contributing to the understanding of their chemical and physical properties (Wibaut & Brand, 2010).

properties

IUPAC Name

6-pentylundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCPONOCCYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287830
Record name 6-pentylundecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pentylundecane

CAS RN

7249-32-3
Record name 6-Pentylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7249-32-3
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Record name NSC 52673
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Record name NSC52673
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Record name 6-pentylundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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